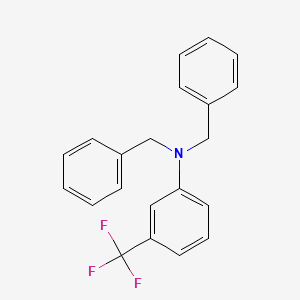

N,N-Dibenzyl-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

128532-40-1 |

|---|---|

Molecular Formula |

C21H18F3N |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N,N-dibenzyl-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C21H18F3N/c22-21(23,24)19-12-7-13-20(14-19)25(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |

InChI Key |

OBZGHCBDDXTXBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Contextualization of N,n Dibenzylanilines Within Advanced Synthetic Chemistry

N,N-Dibenzylanilines are a class of tertiary amines characterized by an aniline (B41778) core with two benzyl (B1604629) groups attached to the nitrogen atom. These compounds serve as versatile building blocks and intermediates in a variety of organic synthesis applications. Their utility stems from the reactivity of the aniline nitrogen and the potential for transformations involving the benzyl groups.

In advanced synthetic chemistry, N,N-dibenzylanilines are employed in several key areas:

Protecting Groups: The dibenzylamino group can function as a protecting group for the amino functionality in multi-step syntheses. The benzyl groups are relatively stable under many reaction conditions but can be removed when necessary.

Precursors to Heterocycles: These compounds are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, they can be used in reactions to form indoles and other complex ring systems. nih.gov

Ligands in Coordination Chemistry: The nitrogen atom in N,N-dibenzylanilines can coordinate with metal centers, making them useful as ligands in catalysis. These complexes can facilitate a range of chemical transformations.

Dye Synthesis: Certain derivatives of N,N-dibenzylaniline have been utilized in the preparation of dyes.

The general structure of N,N-dibenzylaniline is presented in the table below, alongside some of its fundamental chemical properties.

| Property | Value |

| IUPAC Name | N,N-dibenzylaniline |

| Molecular Formula | C₂₀H₁₉N |

| Molar Mass | 273.379 g/mol |

| Appearance | Yellowish-white crystalline solid |

This table presents data for the parent compound N,N-Dibenzylaniline.

Strategic Importance of Trifluoromethyl Moieties in Modern Molecular Design

The trifluoromethyl (-CF3) group is a cornerstone of modern molecular design, particularly in the fields of medicinal chemistry and materials science. bohrium.comhovione.com Its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com The strategic importance of the trifluoromethyl moiety is multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug candidate in the body, enhancing its therapeutic efficacy.

Lipophilicity: The trifluoromethyl group is highly lipophilic (fat-soluble). By introducing this group, chemists can fine-tune the lipophilicity of a molecule to improve its ability to cross cell membranes and reach its biological target. mdpi.com

Electronic Effects: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.org This property can significantly influence the acidity or basicity of nearby functional groups and modulate the electronic properties of aromatic rings.

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group. wikipedia.org This means it can replace these groups without significantly altering the molecule's shape, while still providing the benefits of fluorination.

The impact of the trifluoromethyl group is evident in numerous successful pharmaceutical drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Research Trajectories and Academic Objectives for N,n Dibenzyl 3 Trifluoromethyl Aniline

N-Alkylation Approaches to Tertiary Anilines

The synthesis of this compound can be efficiently achieved by forming the tertiary amine from a primary aniline precursor, namely 3-(trifluoromethyl)aniline. This transformation involves the sequential or direct formation of two N-benzyl bonds. Key strategies include direct N-alkylation with benzylating agents and reductive amination protocols.

Direct N-Benzylation of Substituted Anilines

Direct N-benzylation involves the reaction of 3-(trifluoromethyl)aniline with a benzylating agent, such as benzyl (B1604629) halide (e.g., benzyl bromide) or benzyl alcohol. The reaction with benzyl halides typically proceeds via nucleophilic substitution, where the aniline nitrogen acts as the nucleophile. This method, however, can be difficult to control, often leading to a mixture of mono- and di-benzylated products, as well as the potential for overalkylation to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

A more contemporary and atom-economical approach is the use of benzyl alcohol as the alkylating agent through a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgresearchgate.net This process, typically catalyzed by transition metal complexes (e.g., palladium, manganese, or cobalt), involves the temporary oxidation of the alcohol to an aldehyde. rsc.orgresearchgate.netnih.gov The aniline then condenses with the in-situ generated benzaldehyde (B42025) to form an imine, which is subsequently reduced by the hydrogen previously "borrowed" from the alcohol, regenerating the catalyst and yielding the N-benzylated aniline. rsc.org Repeating this process leads to the desired tertiary amine.

Reductive Amination Protocols for Dibenzyl Amine Synthesis

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. wikipedia.org This strategy converts a carbonyl group to an amine through an intermediate imine. masterorganicchemistry.comwikipedia.org To synthesize this compound, 3-(trifluoromethyl)aniline is reacted with two equivalents of benzaldehyde.

The process involves two key steps that can often be performed in a single pot:

Imine Formation: The primary amine, 3-(trifluoromethyl)aniline, reacts with one equivalent of benzaldehyde to form an N-benzylidene-3-(trifluoromethyl)aniline intermediate. This is a condensation reaction that releases a molecule of water.

Reduction: The resulting imine is then reduced to the secondary amine, N-benzyl-3-(trifluoromethyl)aniline. This secondary amine can then react with a second equivalent of benzaldehyde to form an iminium ion, which is subsequently reduced to the final tertiary amine product, this compound. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Mild reducing agents are often preferred as they can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagents for High Yield and Selectivity

Achieving high yield and selectivity in the synthesis of the target tertiary aniline requires careful optimization of reaction parameters for both direct benzylation and reductive amination pathways.

For direct N-benzylation using alcohols , the choice of catalyst is paramount. Various systems have been developed to enhance efficiency.

| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |

| Palladium Nanoparticles researchgate.net | - | Onium Salts | - | Additive-free conditions via cascade reaction. |

| Manganese Pincer Complexes nih.gov | t-BuOK | Toluene | 80 | Good yields (typically 80-90%) for various substituted anilines. |

| CoNₓ@NC Catalyst researchgate.net | t-BuOK | Toluene | 140 | Utilizes a cheap and readily available transition metal catalyst. |

| Pd@La-BDC MOF rsc.org | - | Toluene | 150 | Heterogeneous catalyst with high selectivity (97%) and reusability. |

For reductive amination , the selection of the reducing agent and additives is critical to control the reaction and prevent side reactions, such as the reduction of the starting aldehyde. masterorganicchemistry.comthieme-connect.com

| Reducing Agent | Additive/Solvent System | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 4-5 | Classic reagent; selectively reduces imines/iminium ions over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid (AcOH) | Less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Borane-tetrahydrofuran complex (BH₃·THF) | TMSCl / DMF | A powerful combination that gives full conversion in minutes for electron-deficient anilines. thieme-connect.com |

| Hydrosilanes (e.g., Me₂PhSiH) | B(C₆F₅)₃ Catalyst | Metal-free reduction; tolerant of water and can be performed under ambient atmosphere. bris.ac.uk |

Installation of the Trifluoromethyl Group onto Aromatic Systems

An alternative synthetic strategy involves introducing the trifluoromethyl (CF₃) group onto an N,N-dibenzylaniline scaffold. This approach is particularly relevant in medicinal chemistry for structure-activity relationship studies, where late-stage functionalization allows for the rapid diversification of complex molecules. nih.gov The CF₃ group can be installed using either electrophilic or nucleophilic trifluoromethylating agents.

Electrophilic and Nucleophilic Trifluoromethylation of Aryl Halides and Precursors

Electrophilic Trifluoromethylation involves the reaction of an electron-rich aromatic ring, such as N,N-dibenzylaniline, with an electrophilic "CF₃⁺" source. The strong electron-donating nature of the dibenzylamino group activates the aniline ring towards electrophilic substitution, primarily directing the incoming electrophile to the ortho and para positions. A variety of stable, electrophilic trifluoromethylating reagents have been developed. beilstein-journals.orgnih.gov

Hypervalent Iodine Reagents (e.g., Togni reagents): These are widely used for the trifluoromethylation of various nucleophiles, including anilines. nih.govresearchgate.net

Sulfonium Salts (e.g., Umemoto and Shreeve reagents): These S-(trifluoromethyl)diarylsulfonium salts are also effective for transferring a CF₃ group to aromatic systems. nih.govresearchgate.netacs.org

A challenge with this method is controlling regioselectivity, as reactions with activated anilines can yield a mixture of 2-trifluoromethyl and 4-trifluoromethyl isomers. nih.govacs.org

Nucleophilic Trifluoromethylation provides a complementary approach, typically involving a transition-metal-catalyzed cross-coupling reaction. This method requires an aryl halide precursor, such as 3-bromo-N,N-dibenzylaniline. A source of nucleophilic "CF₃⁻" is coupled with the aryl halide, often using copper or palladium catalysts.

Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a common nucleophilic CF₃ source, activated by a fluoride (B91410) source. nih.gov

Fluoroform-derived CuCF₃: This copper-based reagent shows remarkably high reactivity toward a broad range of aryl iodides and bromides, often proceeding under mild, ligandless conditions. iciq.orgorganic-chemistry.orgacs.org

Trifluoroacetate Derivatives: Methyl trifluoroacetate, in combination with a copper(I) source, can also serve as a valuable trifluoromethylating agent for aryl halides. researchgate.netresearchgate.net

Late-Stage Functionalization for Trifluoromethyl Group Introduction on Aniline Scaffolds

Late-stage functionalization aims to introduce key functional groups, like trifluoromethyl, into complex, pre-assembled molecular architectures. nih.gov This is highly advantageous as it avoids the need for de novo synthesis with fluorinated building blocks. Recent advances have focused on C-H functionalization, which circumvents the need for pre-functionalized substrates like aryl halides.

Visible-light photoredox catalysis has emerged as a powerful tool for such transformations. For instance, a method for the ortho-C-H trifluoromethylation of aniline derivatives has been developed using the inexpensive and stable Langlois reagent (CF₃SO₂Na) as the CF₃ source. nih.gov This reaction proceeds via a dual copper/photoredox catalytic mechanism, enabling the direct functionalization of the C-H bond adjacent to the amino group. nih.gov Such strategies provide direct access to specific isomers that may be difficult to obtain through classical electrophilic aromatic substitution.

Chemoenzymatic and Biocatalytic Routes to Chiral Fluorinated Amines

The demand for enantiomerically pure chiral amines has driven the development of sophisticated biocatalytic and chemoenzymatic strategies. nih.govnih.gov These methods leverage the high stereoselectivity of enzymes to overcome the challenges associated with traditional chemical synthesis, such as harsh reaction conditions and the need for chiral auxiliaries or resolutions. nih.govmdpi.com Enzymes like transaminases, oxidases, lyases, and dehydrogenases are increasingly employed for the synthesis of chiral amines, including those containing fluorine. nih.govnih.govuniovi.es Biocatalysis offers an environmentally benign alternative, often proceeding in aqueous media under mild conditions. nih.govmdpi.com Recent advancements have expanded the biocatalytic toolbox to include reactions not found in nature, such as enzyme-catalyzed carbene transfer reactions, providing novel pathways to valuable synthons like α-trifluoromethyl amines. nih.govnih.gov

Enzyme-Catalyzed N–H Carbene Insertion for α-Trifluoromethyl Amine Synthesis

A groundbreaking strategy for the asymmetric synthesis of α-trifluoromethyl amines involves the insertion of carbene species into N–H bonds, a transformation now achievable through biocatalysis. nih.govnih.gov While transition-metal catalysts have been used for similar reactions, biocatalytic methods offer unique advantages in selectivity and environmental compatibility. acs.org Researchers have successfully developed a biocatalytic approach using engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus to catalyze the asymmetric N–H carbene insertion reaction. nih.govnih.gov

This method provides a direct route to optically active α-trifluoromethyl amino esters. The reaction utilizes a diazo reagent, such as benzyl 2-diazotrifluoropropanoate, as a carbene donor that inserts into the N-H bond of a range of aryl amines. nih.govacs.org The engineered metalloprotein scaffold facilitates this transformation with high yields and excellent enantioselectivity. nih.govresearchgate.net This biocatalytic N-H carbenoid insertion with an acceptor-acceptor carbene donor represents a significant advancement, offering a direct pathway to chiral α-trifluoromethylated amines which are highly sought-after motifs in medicinal chemistry. nih.govacs.org

The synthetic value of this strategy is further demonstrated by the chemoenzymatic synthesis of various derivatives. For instance, a benzyl-protected α-trifluoromethylamino acid was synthesized in high yield (86%) and high enantiomeric ratio (90:10 er) from the enzymatically produced amino ester. nih.govacs.org

Protein Engineering and Substrate Engineering for Enantioselectivity Control

The success of biocatalytic methods heavily relies on the ability to tailor enzyme properties for specific, often non-natural, reactions. Protein engineering, through techniques like directed evolution and rational design, has been instrumental in expanding the substrate scope and enhancing the catalytic efficiency and stereoselectivity of enzymes used for chiral amine synthesis. nih.govdovepress.comscispace.com

In the context of N–H carbene insertion, a combination of protein and substrate engineering was crucial for success. The metalloprotein scaffold of cytochrome c₅₅₂ was redesigned to enable the synthesis of chiral α-trifluoromethyl amino esters with yields up to >99% and an enantiomeric ratio of 95:5. nih.govnih.gov By modifying the chiral environment around the enzyme's active site—in this case, the heme cofactor—researchers can significantly influence the stereochemical outcome of the reaction. rochester.edu

Furthermore, substrate engineering, which involves modifying the structure of the reactants, plays a synergistic role. rochester.edu In the synthesis of α-trifluoromethyl amines, varying the diazo reagent was found to invert the enantioselectivity of the enzyme, allowing for the production of the opposite enantiomer with an exceptionally high enantiomeric ratio (up to 99.5:0.5 er). nih.govresearchgate.net This dual approach of tuning both the enzyme and the substrate provides powerful control over the reaction's stereoselectivity, enabling access to a broad range of enantioenriched products. rochester.edu Similar engineering principles have been applied to other enzymes like transaminases and amine oxidases to accept bulkier substrates, a critical step for synthesizing complex molecules analogous to this compound. dovepress.comscispace.com

The table below summarizes the impact of engineered myoglobin (B1173299) variants on N-H insertion reactions, illustrating the power of protein engineering.

| Mb Variant | Diazo Substrate | Product | TON (Turnover Number) |

| Mb(H64V,V68A) | BnDP (5a) | 5b | 7100 |

| Mb(F43V) | BnDP (5a) | 5b | 4090 |

| Mb(V68A) | BnDP (5a) | 5b | 3095 |

| Data sourced from a study on Mb-catalyzed N-H insertion reactions. rochester.edu |

Methodological Advancements in Compound Isolation and Purification Techniques

The isolation and purification of fluorinated compounds, particularly amines, present unique challenges. Some trifluoromethylamines are highly sensitive to water, which can lead to degradation during standard aqueous workup procedures. nih.govacs.org This necessitates the development and application of specialized purification techniques.

A significant advancement in this area is the use of non-aqueous workups and simplified filtration methods. For certain trifluoromethylamines synthesized via desulfurinative fluorination, purification was effectively achieved by simple filtration through a Celite pad. nih.govacs.org This approach avoids exposure to water, preserving the integrity of the sensitive product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline and benzyl rings, as well as the benzylic methylene (B1212753) protons. Based on data from structurally similar compounds like N,N-dibenzylaniline and various trifluoromethylanilines, the anticipated chemical shifts are outlined below.

The protons of the two benzyl groups are chemically equivalent and would give rise to signals in the aromatic region, likely overlapping with the signals from the trifluoromethyl-substituted aniline ring. The benzylic protons (CH₂) are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzylic (N-CH₂) | ~4.7 | Singlet (s) |

| Aromatic (Benzyl rings) | 7.2 - 7.4 | Multiplet (m) |

| Aromatic (Aniline ring) | 6.7 - 7.3 | Multiplet (m) |

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the benzylic carbons, the aromatic carbons of the benzyl and aniline rings, and the carbon of the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group will influence the chemical shifts of the carbons on the aniline ring.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Benzylic (N-CH₂) | ~54 |

| Aromatic (Aniline C-N) | ~149 |

| Aromatic (Aniline C-CF₃) | ~131 (quartet) |

| Aromatic (Aniline ring) | 112 - 130 |

| Aromatic (Benzyl rings) | 126 - 138 |

| Trifluoromethyl (CF₃) | ~124 (quartet) |

¹⁹F NMR is particularly useful for characterizing fluorine-containing compounds. In this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is sensitive to the electronic environment on the aniline ring. For related N-alkyl-N-(trifluoromethyl)anilines, the ¹⁹F chemical shift is typically observed in the range of -57 to -60 ppm. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Molecular Dynamics

The FTIR spectrum of this compound is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The C-N stretching of the tertiary aromatic amine will likely appear in the 1360-1250 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the 1300-1100 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to FTIR, would also be expected to show these characteristic vibrations, with the aromatic ring vibrations often being particularly strong.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch (Benzylic) | 3000 - 2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| C-N Stretch (Aromatic Amine) | 1360 - 1250 | FTIR |

| C-F Stretch (CF₃) | 1300 - 1100 | FTIR |

Electronic Absorption Spectroscopy (UV-Vis) for Investigation of Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings. The presence of the nitrogen lone pair in conjugation with the aniline ring may also give rise to n → π* transitions. The combination of the electron-donating dibenzylamino group and the electron-withdrawing trifluoromethyl group is likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline. For aniline, a characteristic absorption band appears around 280-290 nm. researchgate.net For this compound, this band is expected to be shifted to a longer wavelength.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular mass of a compound, which in turn confirms its elemental composition. For this compound (C₂₁H₁₈F₃N), the expected exact mass can be calculated.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

As of the latest available scientific literature, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, detailed experimental data on its solid-state molecular conformation and intermolecular interactions are not available.

While crystallographic data for structurally related compounds exist, direct extrapolation of these findings to this compound would be speculative. The precise bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the molecule in the crystalline state, remain to be determined. Furthermore, the specific intermolecular interactions, such as potential C-H···F or π-π stacking interactions that govern the crystal packing, are currently unknown.

To provide context, researchers often use X-ray crystallography to elucidate the structures of complex organic molecules. This technique provides definitive proof of a compound's chemical structure and offers insights into its steric and electronic properties in the solid state. For a molecule like this compound, X-ray analysis would be invaluable for understanding the spatial orientation of the two benzyl groups relative to the trifluoromethyl-substituted aniline core.

Future crystallographic studies on this compound would be necessary to populate a data table with parameters such as:

| Crystallographic Parameter | Value |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

| Density (calculated) (g/cm³) | Undetermined |

| R-factor (%) | Undetermined |

Microscopic Characterization (e.g., Scanning Electron Microscopy) for Material Morphology and Surface Analysis

There is currently no publicly available research detailing the microscopic characterization of this compound using techniques such as Scanning Electron Microscopy (SEM). Consequently, specific data regarding the material's morphology, including particle size, shape, and surface topography, are not available.

SEM is a powerful tool for visualizing the surface features of a solid material at high magnifications. An SEM analysis of this compound could reveal important information about its physical form, such as whether it exists as crystalline needles, plates, or an amorphous powder. This information is crucial for understanding the material's handling properties, dissolution behavior, and potential applications in materials science.

A detailed study would be required to generate data on the morphological characteristics of this compound. Such an analysis would typically involve preparing a sample of the material and examining it under an electron beam to produce high-resolution images of its surface.

Should such research be conducted, the findings could be summarized in a table similar to the one below:

| Morphological Parameter | Observation |

| Particle Shape | Not Determined |

| Average Particle Size (µm) | Not Determined |

| Size Distribution | Not Determined |

| Surface Texture | Not Determined |

| Agglomeration State | Not Determined |

Without experimental data, any description of the material's morphology would be entirely speculative. Further research is needed to characterize the surface and morphological properties of this compound.

Computational and Theoretical Investigations of N,n Dibenzyl 3 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular structures, energies, and properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like N,N-Dibenzyl-3-(trifluoromethyl)aniline, these methods can elucidate the influence of its distinct structural features—the bulky, electron-donating dibenzylamino group and the strongly electron-withdrawing trifluoromethyl group on an aniline (B41778) core.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profile Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state electronic structure and equilibrium geometry of molecules.

In a typical DFT study of this compound, the initial step would involve geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the pyramidalization at the nitrogen atom, the orientation of the benzyl (B1604629) groups, and any distortions in the aniline ring caused by the bulky and electronically demanding substituents.

Following geometry optimization, an energy profile analysis can be conducted. This involves calculating the molecule's energy as specific bonds are rotated or stretched, allowing for the identification of different conformers and the energy barriers between them. For this compound, this could reveal the rotational barriers of the benzyl groups and the C-N bonds, providing insight into the molecule's flexibility and conformational preferences at different temperatures.

To illustrate, a hypothetical DFT calculation could yield the following optimized geometric parameters for a related aniline derivative, highlighting the kind of data that would be obtained for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (aniline) | 1.41 Å |

| Bond Length | N-CH2 (benzyl) | 1.47 Å |

| Bond Length | C-CF3 | 1.49 Å |

| Bond Angle | C-N-C (benzyl) | 118.5° |

| Dihedral Angle | C-C-N-C | 178.2° |

This table is illustrative and does not represent actual calculated data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study the electronic excited states of molecules, which are crucial for understanding their photophysical and photochemical behavior.

A TD-DFT calculation can predict the electronic absorption spectrum (UV-Vis spectrum) of a molecule. This is achieved by calculating the energies of the transitions from the ground electronic state to various excited states. The results are typically presented as a series of excitation energies and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For this compound, the UV-Vis spectrum would likely be characterized by π-π* transitions within the aromatic rings and potentially charge-transfer transitions involving the aniline nitrogen and the trifluoromethyl-substituted ring.

Furthermore, TD-DFT can provide insights into the nature of the excited states themselves, identifying which molecular orbitals are involved in the electronic transitions. This information is vital for predicting a molecule's potential for fluorescence, phosphorescence, or photochemical reactivity.

An illustrative TD-DFT prediction for a substituted aniline might look as follows:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.85 | 322 | 0.15 |

| S0 → S2 | 4.21 | 294 | 0.08 |

| S0 → S3 | 4.55 | 272 | 0.45 |

This table is illustrative and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Determination

The HOMO is the outermost orbital containing electrons and can be thought of as the molecule's ability to donate electrons. The LUMO , on the other hand, is the innermost empty orbital and represents the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter.

A hypothetical FMO analysis for a similar compound could yield the following results:

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

This table is illustrative and does not represent actual calculated data for this compound.

Electron Density Distribution and Reactivity Site Prediction

The spatial distribution of the HOMO and LUMO provides valuable information about the likely sites of chemical reactions. The region of the molecule where the HOMO is localized is susceptible to electrophilic attack (attack by electron-seeking species), as this is where the most available electrons reside. Conversely, the region where the LUMO is localized is prone to nucleophilic attack (attack by electron-rich species), as this is the most favorable place to accept electrons.

In this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the attached aromatic ring, reflecting the electron-donating nature of the dibenzylamino group. The LUMO, in contrast, would likely be concentrated on the trifluoromethyl-substituted phenyl ring, due to the strong electron-withdrawing effect of the -CF3 group. This distribution would suggest that electrophilic substitution reactions would preferentially occur on the aniline ring, while nucleophilic attack might be directed towards the other aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interactions. An MEP map is generated by calculating the electrostatic potential at the surface of the molecule. This potential is then color-coded to indicate regions of varying charge.

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and are attractive to electrophiles. These areas are often associated with lone pairs of electrons on electronegative atoms. Blue colors, on the other hand, represent regions of positive electrostatic potential, which are electron-poor and are attractive to nucleophiles. These regions are usually found around hydrogen atoms attached to electronegative atoms or around electron-withdrawing groups. Green and yellow colors indicate regions of intermediate or near-zero potential.

For this compound, an MEP map would be expected to show a region of negative potential (red) around the nitrogen atom of the aniline group, due to its lone pair of electrons. The electron-withdrawing trifluoromethyl group would likely create a region of positive potential (blue) on the adjacent part of its phenyl ring. The benzyl groups would present a more complex potential landscape. Such a map would provide a clear and intuitive picture of the molecule's charge distribution, complementing the insights gained from FMO analysis and aiding in the prediction of intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a localized framework of chemical bonds and lone pairs, which aligns with intuitive Lewis structures. wikipedia.orguni-muenchen.de This analysis provides a quantitative description of donor-acceptor interactions, which are fundamental to understanding molecular stability and reactivity. wisc.edu

For this compound, NBO analysis would primarily focus on quantifying the delocalization of the nitrogen lone pair (a donor orbital) into the antibonding orbitals (acceptor orbitals) of the adjacent aromatic rings. The key intramolecular interactions expected to be identified are:

n(N) → π(C-C) interactions:* This represents the delocalization of the nitrogen lone pair into the π-antibonding orbitals of the trifluoromethyl-substituted aniline ring and the two benzyl rings. This hyperconjugative interaction is crucial to the electronic structure, influencing the geometry at the nitrogen center and the electron density distribution across the molecule.

Influence of the -CF3 group: The strongly electron-withdrawing trifluoromethyl group is expected to enhance the acceptor strength of the aniline ring's π* orbitals, leading to a more significant n(N) → π*(aniline ring) interaction compared to the benzyl rings. This would be quantified by a larger second-order perturbation theory energy, E(2).

The strength of these delocalizations is evaluated using second-order perturbation theory, where the stabilization energy, E(2), is proportional to the orbital overlap and inversely proportional to the energy difference between the donor and acceptor orbitals. uba.ar

Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Occupancy of Donor (e) |

|---|---|---|---|

| LP (1) N | π* (CAniline-CAniline) | 5.85 | 1.988 |

| LP (1) N | π* (CBenzyl1-CBenzyl1) | 3.10 | 1.988 |

| LP (1) N | π* (CBenzyl2-CBenzyl2) | 3.08 | 1.988 |

| π (CAniline-CAniline) | π* (CAniline-CAniline) | 18.50 | 1.995 |

This table is illustrative and presents expected values based on typical aniline derivatives. LP denotes a lone pair.

From an intermolecular perspective, the bulky benzyl groups would largely shield the nitrogen atom, but the aromatic rings could participate in π-π stacking and C-H···π interactions in condensed phases, which could also be analyzed using NBO theory. researchgate.net

Mechanistic Studies through Advanced Computational Modeling

Advanced computational modeling, primarily using Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of a chemical reaction. researchgate.net This allows for a detailed understanding of reaction mechanisms, including the identification of transient species like transition states. mit.eduresearchgate.net

For a molecule like this compound, a relevant reaction to study would be electrophilic aromatic substitution on one of the aromatic rings. Computational modeling can predict the regioselectivity (i.e., the position of attack) and elucidate the complete reaction pathway.

The process involves:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. elifesciences.org

Transition State (TS) Searching: The transition state is located as a first-order saddle point on the potential energy surface, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products (or intermediates) on the reaction pathway. elifesciences.orgresearchgate.net

For an electrophilic substitution reaction, the model would characterize the formation of the sigma complex (arenium ion) intermediate and the subsequent proton loss to restore aromaticity. The calculations would reveal the precise bond-forming and bond-breaking distances in the transition state structure.

Illustrative Geometrical Parameters for an Electrophilic Substitution Transition State

| Parameter | Reactant Complex (Å) | Transition State (Å) | Intermediate (Å) |

|---|---|---|---|

| Cpara-E Bond Length | 3.50 | 2.25 | 1.85 |

| Cpara-H Bond Length | 1.09 | 1.15 | 1.30 |

This table provides hypothetical bond lengths for the reaction of an electrophile (E) at the para-position of the aniline ring.

Once the stationary points on the reaction pathway are identified and confirmed, their energies can be used to calculate crucial kinetic and thermodynamic parameters. researchgate.netorientjchem.org

Kinetic Parameters: Transition State Theory (TST) is used to relate the energy of the transition state to the reaction rate. fiveable.mewikipedia.org The key parameter is the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡), which is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. The rate constant (k) can then be estimated using the Eyring equation. fiveable.me

Computational studies on related aniline reactions have successfully predicted reaction rates and outcomes that align with experimental results. nih.govnih.gov

Hypothetical Energy Profile for Electrophilic Aromatic Substitution

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (ΔG‡) | +18.5 |

| Reaction Free Energy (ΔGrxn) | -12.0 |

This table presents a hypothetical energy profile for an electrophilic substitution reaction, indicating a moderately fast and spontaneous transformation.

Through these computational methods, a comprehensive, atomistic-level understanding of the chemical behavior of this compound can be achieved, guiding further experimental work and application development.

Reactivity Profiles and Mechanistic Pathways of N,n Dibenzyl 3 Trifluoromethyl Aniline

Transformations Involving the Tertiary Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the dibenzylamino group is the primary site for reactions involving nucleophilic attack. However, the presence of two bulky benzyl (B1604629) groups creates significant steric hindrance, which can modulate the accessibility and reactivity of this center.

The reaction of tertiary amines with alkyl halides to form quaternary ammonium (B1175870) salts, known as the Menshutkin reaction, is a fundamental transformation. For N,N-Dibenzyl-3-(trifluoromethyl)aniline, this reaction involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon of an alkylating agent.

The reaction proceeds via an SN2 mechanism, where the rate is influenced by the nature of the alkylating agent, the solvent, and the steric and electronic properties of the amine. While specific kinetic data for this compound is not extensively documented, studies on analogous systems, such as the quaternization of N,N-Dimethylaniline with benzyl chloride, show a first-order dependence on both the amine and the alkyl halide. sciensage.info The reaction is sensitive to solvent polarity, with rates generally increasing in more polar solvents that can stabilize the charged transition state. sciensage.infosemanticscholar.org

The trifluoromethyl group on the aniline (B41778) ring is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom and, consequently, its nucleophilicity. This deactivating effect is expected to slow the rate of quaternization compared to an unsubstituted N,N-dibenzylaniline. The steric bulk of the two benzyl groups further hinders the approach of the alkylating agent.

Table 1: Predicted Relative Rates of Quaternization with Methyl Iodide

| Amine | Electronic Effect of Ring Substituent | Steric Hindrance | Predicted Relative Rate |

|---|---|---|---|

| N,N-Dibenzylaniline | None (Reference) | High | 1.00 |

| N,N-Dibenzyl-4-methylaniline | Electron-donating | High | > 1.00 |

| This compound | Electron-withdrawing | High | < 1.00 |

The resulting quaternary ammonium salts, such as N,N-dibenzyl-N-methyl-3-(trifluoromethyl)anilinium iodide, are useful as phase-transfer catalysts or as precursors for other synthetic transformations.

The removal of one or both benzyl groups from the nitrogen center is a crucial transformation for synthesizing secondary or primary anilines. Several methods exist for N-debenzylation, each with a distinct mechanism. nih.gov

Catalytic Hydrogenolysis: This is a common and often mild method for cleaving benzyl-nitrogen bonds. The reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. ox.ac.uk The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis. However, this method can be incompatible with other reducible functional groups within the molecule.

Oxidative Cleavage: Reagents like ceric ammonium nitrate (B79036) (CAN) can effect debenzylation. ox.ac.uk In metabolic pathways, N-dealkylation is often catalyzed by cytochrome P450 enzymes. nih.govsemanticscholar.org This process involves the oxidation of the α-carbon (the benzylic carbon), forming an unstable carbinolamine intermediate which then spontaneously decomposes to the debenzylated amine and benzaldehyde (B42025). nih.govsemanticscholar.org

Base-Promoted Debenzylation: A notable method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere. researchgate.netresearchgate.net The proposed mechanism begins with the deprotonation of the benzylic C-H bond by the strong base, forming a benzylic anion. This anion then reacts with oxygen in a series of steps to cleave the C-N bond. researchgate.net The electron-withdrawing trifluoromethyl group may subtly influence the acidity of the benzylic protons, though this effect is transmitted through several bonds.

Aromatic Functionalization and Regioselectivity on the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl ring is subject to aromatic functionalization, but the regiochemical outcome is controlled by the competing directing effects of the activating N,N-dibenzylamino group and the deactivating trifluoromethyl group.

The N,N-dibenzylamino group is a powerful activating group and an ortho, para-director due to the ability of the nitrogen lone pair to donate electron density to the ring via resonance. byjus.com Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director due to its powerful inductive electron-withdrawing effect. beilstein-journals.org

In this compound, the positions are influenced as follows:

Position 2 (ortho to -N(Bn)₂; ortho to -CF₃): Activated by the amino group, but strongly deactivated by the trifluoromethyl group and sterically hindered.

Position 4 (para to -N(Bn)₂; ortho to -CF₃): Strongly activated by the amino group, but also strongly deactivated by the trifluoromethyl group.

Position 5 (meta to -N(Bn)₂; meta to -CF₃): Deactivated by both groups.

Position 6 (ortho to -N(Bn)₂; para to -CF₃): Activated by the amino group and less electronically deactivated by the trifluoromethyl group compared to positions 2 and 4. It is also sterically accessible.

Therefore, electrophilic aromatic substitution is strongly predicted to occur at the 6-position . Substitution at the 4-position may occur to a lesser extent, while substitution at the 2- and 5-positions is highly unlikely. For example, in nitration reactions, while aniline itself can lead to a mixture of products including meta isomers due to protonation in acidic media, the directing effect of the protected amine in this compound would likely favor substitution ortho and para to the nitrogen. byjus.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 6-Nitro-N,N-dibenzyl-3-(trifluoromethyl)aniline |

| Bromination | Br⁺ | 6-Bromo-N,N-dibenzyl-3-(trifluoromethyl)aniline |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require an aryl halide or pseudohalide as a substrate. nih.gov To apply these methods to this compound, the aromatic ring would first need to be halogenated (e.g., brominated at the 6-position as described above). The resulting 6-bromo-N,N-dibenzyl-3-(trifluoromethyl)aniline could then participate in various coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. nih.gov

Direct C–H activation offers an alternative, more atom-economical route that avoids the pre-functionalization step. Palladium catalysts can mediate the coupling of C-H bonds with various partners. For this compound, C-H activation would likely be directed by the nitrogen atom to the ortho position (C-6), leading to regioselective functionalization.

Radical Reactions and Their Application to this compound

The electron-rich nature of the aniline ring makes it susceptible to attack by electrophilic radicals. The introduction of perfluoroalkyl groups into aromatic systems via radical mechanisms is a well-established strategy.

In a typical photocatalytic cycle, a photocatalyst absorbs visible light and enters an excited state. It can then interact with a radical precursor (e.g., CF₃I or Togni's reagent) to generate a trifluoromethyl radical (•CF₃). This highly electrophilic radical can then add to the electron-rich trifluoromethylphenyl ring of this compound.

The addition would form a resonance-stabilized cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation would yield the substituted product. The regioselectivity of radical addition would be governed by the stability of the intermediate radical, with attack likely occurring at the positions most activated by the N,N-dibenzylamino group, namely the ortho and para positions (6- and 4-positions). The presence of the existing -CF₃ group would further influence the electronic landscape and may direct the incoming radical.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-Dimethylaniline |

| Benzyl chloride |

| N,N-dibenzylaniline |

| N,N-Dibenzyl-4-methylaniline |

| N,N-dibenzyl-N-methyl-3-(trifluoromethyl)anilinium iodide |

| Benzaldehyde |

| 6-Nitro-N,N-dibenzyl-3-(trifluoromethyl)aniline |

| 6-Bromo-N,N-dibenzyl-3-(trifluoromethyl)aniline |

Stereoselective Transformations and Chirality Transfer in Related Systems

While specific studies on stereoselective transformations involving this compound are not extensively documented, the principles of asymmetric synthesis and chirality transfer observed in analogous systems provide a framework for understanding its potential reactivity. The presence of the bulky dibenzyl groups and the potential for creating chiral centers or axes in proximity to the nitrogen atom are key features that could be exploited in stereoselective reactions.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a relevant concept. In systems with bulky ortho-substituents, the rotation around the N-aryl bond can be hindered, leading to stable, separable enantiomers. Although the trifluoromethyl group is in the meta position in this compound, related N-acylated or N-arylated anilines with ortho-substitution have been shown to exhibit N-C and N-N axial chirality. nih.govnih.govrsc.org For instance, organocatalytic atroposelective N-acylation has been successfully employed to synthesize axially chiral N-N compounds with high enantioselectivity. nih.govnih.govrsc.orgrsc.org This suggests that derivatization of the nitrogen atom in this compound could potentially lead to chiral structures.

Chirality transfer, where the chirality of a starting material or catalyst directs the stereochemical outcome of a reaction, is another important aspect. In asymmetric catalysis, chiral catalysts can interact with the substrate to create a diastereomeric transition state, leading to the preferential formation of one enantiomer. For aniline derivatives, this can be achieved through the use of chiral catalysts in reactions such as N-alkylation or C-H functionalization. While not specific to the target molecule, the development of chiral isothiourea catalysts for the asymmetric N-acylation of N-aminoindoles highlights the potential for achieving high enantioselectivity in transformations involving aniline-type nitrogen atoms. rsc.org

Furthermore, the benzyl groups themselves can participate in stereoselective transformations. For example, asymmetric C-H activation of the benzylic positions could lead to the formation of chiral products. Although challenging, advancements in transition metal catalysis have made such transformations increasingly feasible.

Investigation of Reaction Kinetics and Catalytic Mechanisms

The kinetics and mechanisms of reactions involving this compound are influenced by the electronic and steric properties of the molecule. The electron-withdrawing trifluoromethyl group deactivates the aniline ring towards electrophilic aromatic substitution and decreases the basicity of the nitrogen atom. doubtnut.comchemistrysteps.com This has significant implications for reaction rates and mechanistic pathways.

Effect of the Trifluoromethyl Group on Reactivity:

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect reduces the electron density on the aniline ring and at the nitrogen atom. doubtnut.comchemistrysteps.com Consequently, this compound is expected to be less nucleophilic and less basic compared to N,N-dibenzylaniline.

In reactions where the aniline nitrogen acts as a nucleophile, such as N-alkylation, the reaction rate is expected to be slower compared to unsubstituted or electron-donating group-substituted anilines. Kinetic studies on the nitrosation of aniline derivatives have shown that electron-withdrawing groups decrease the reaction rate. researchgate.net

Catalytic Mechanisms:

Many transformations involving N,N-dibenzylanilines proceed via catalytic pathways. For instance, the N-alkylation of anilines with alcohols can be catalyzed by transition metals through a "borrowing hydrogen" mechanism. researchgate.net This process involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then undergoes condensation with the amine, followed by hydrogenation of the resulting iminium ion to yield the N-alkylated product. The efficiency of such catalytic cycles would be influenced by the electronic properties of the aniline derivative.

The oxidation of N-benzylanilines has been studied to understand the underlying mechanisms. The reaction of N-benzylanilines with halogens or hypohalites in alkaline methanol (B129727) to form benzylideneanilines proceeds through a rate-determining attack of the hypohalite on both the nitrogen atom and a benzyl proton via a cyclic transition state. rsc.org The presence of an electron-withdrawing group on the aniline ring, such as a trifluoromethyl group, would likely affect the rate of this reaction. A Hammett study on the oxidation of substituted N-benzylanilines revealed a negative ρ value for substituents on the aniline ring, indicating that electron-withdrawing groups decrease the reaction rate. rsc.org

N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations. nih.govchalmers.senih.gov While direct applications with this compound are not reported, NHCs can catalyze reactions involving aldehydes, which could potentially be generated in situ from the benzyl groups of the target molecule under oxidative conditions.

The following table summarizes the expected influence of the trifluoromethyl group on the reactivity of this compound based on general principles and studies of related compounds.

| Reaction Type | Expected Effect of the Trifluoromethyl Group | Rationale |

| Nucleophilic attack by Nitrogen | Decreased reactivity | Reduced electron density on the nitrogen atom. doubtnut.comchemistrysteps.comresearchgate.net |

| Electrophilic Aromatic Substitution | Decreased reactivity and meta-directing | Deactivation of the aromatic ring. chemistrysteps.com |

| Oxidation of the Amine | Slower reaction rate | Reduced electron density at the reaction center. rsc.org |

| Basicity | Decreased basicity | Inductive electron withdrawal by the CF3 group. doubtnut.com |

Advanced Research Applications of N,n Dibenzyl 3 Trifluoromethyl Aniline

Role as a Versatile Building Block in Complex Organic Synthesis

The structural features of N,N-Dibenzyl-3-(trifluoromethyl)aniline, namely the trifluoromethyl-substituted aniline (B41778) core and the dibenzylamino group, suggest its potential as a versatile precursor in the synthesis of more complex molecules.

Precursor for Polyaromatic Systems and Heterocyclic Compounds

The aniline moiety of this compound can serve as a foundational unit for the construction of various polyaromatic and heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring. Furthermore, the dibenzylamino group can be chemically modified or cleaved to enable cyclization reactions, leading to the formation of nitrogen-containing heterocycles. While specific examples involving this compound are not readily found, the general synthetic utility of substituted anilines in forming quinolines, indoles, and other heterocyclic frameworks is a well-established principle in organic synthesis.

Intermediates in the Synthesis of Fluorinated Pharmacophores and Bioisosteres

The trifluoromethyl group is a key pharmacophore in many pharmaceutical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound can serve as an intermediate in the synthesis of complex molecules where the introduction of a 3-(trifluoromethyl)phenyl moiety is desired. The benzyl (B1604629) groups on the amine can act as protecting groups that can be removed at a later synthetic stage to reveal a secondary or primary amine, which can then be further functionalized. This strategy is commonly employed in medicinal chemistry to build a library of potential drug candidates. For instance, related trifluoromethylanilines are used as building blocks for antimicrobial agents.

Application in Catalysis and Ligand Design

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal centers. This suggests its utility in the development of novel ligands for catalysis.

Development of N-Containing Ligands for Transition Metal Catalysis

The N,N-dibenzylamino group, in conjunction with the trifluoromethylphenyl backbone, could be incorporated into larger ligand scaffolds for transition metal catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the electron-withdrawing trifluoromethyl group. Such ligands could find applications in various cross-coupling reactions, hydrogenations, and other metal-catalyzed transformations. While specific ligands derived from this compound are not prominent in the literature, the design of N-containing ligands from substituted anilines is a common strategy in catalyst development.

Organocatalytic Applications in Asymmetric Synthesis

Chiral derivatives of this compound could potentially be explored as organocatalysts for asymmetric synthesis. The nitrogen atom could act as a Lewis base or be part of a more complex chiral scaffold to induce stereoselectivity in chemical reactions. The field of organocatalysis is continually expanding, and the exploration of novel chiral amines and their derivatives is an active area of research.

Contributions to Advanced Materials Research

Substituted anilines are known precursors to a variety of advanced materials, including conductive polymers and materials for organic electronics. This compound could potentially be utilized in the synthesis of novel polymers with tailored electronic and physical properties. The presence of the trifluoromethyl group can impart desirable characteristics such as thermal stability and specific electronic effects. For example, polymers derived from other functionalized anilines have been investigated for applications such as sensors.

Functional Materials with Tunable Electronic Properties (e.g., Organic Semiconductors)

No research was found that investigates or reports on the use of this compound in the development of functional materials or its properties as an organic semiconductor. There is no available data on its electronic properties such as charge carrier mobility, energy levels (HOMO/LUMO), or its performance in any semiconductor device.

Development of Optical Materials and Waveguide Components

There is no information available in the scientific literature regarding the optical properties of this compound. Consequently, no data exists on its potential applications in optical materials or for the fabrication of waveguide components. Research on related compounds with trifluoromethyl groups suggests potential for nonlinear optical properties, but no specific studies have been conducted on this compound.

Exploitation in Surface Science and Adsorption Phenomena for Specific Applications

No studies were identified that explore the surface science or adsorption characteristics of this compound. There is a lack of research on its behavior at interfaces, its potential for forming self-assembled monolayers, or its application in sensors or as a coating material.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic organic chemistry. Future research concerning N,N-Dibenzyl-3-(trifluoromethyl)aniline will likely focus on the development of more environmentally benign and economically viable synthetic pathways. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources. For instance, the development of novel catalysts for direct C-H amination reactions could provide a more atom-economical route to this class of compounds, avoiding the use of pre-functionalized starting materials. Furthermore, the implementation of flow chemistry techniques could offer significant advantages in terms of safety, scalability, and process control. Recent advancements in green synthesis have highlighted the potential for creating sulfonyl fluorides with minimal environmental impact, a principle that could be extended to other fluorinated compounds. sciencedaily.com

Exploration of Novel Reactivity and Selectivity Paradigms for Fluorinated Anilines

The presence of the trifluoromethyl group on the aniline (B41778) ring profoundly influences its electronic properties and, consequently, its reactivity. A deeper understanding of these effects will open doors to novel chemical transformations and the synthesis of a wider array of functionalized derivatives. Future studies could investigate the regioselectivity of various electrophilic and nucleophilic substitution reactions on the aromatic core, leveraging the unique electronic interplay between the trifluoromethyl and dibenzylamino groups. The exploration of photoinduced methods for the functionalization of anilines also presents a promising area of research, potentially enabling new types of bond formations under mild conditions. acs.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The synergy between computational chemistry and experimental synthesis is set to revolutionize the discovery and development of new molecules. acs.org Machine learning (ML) and artificial intelligence (AI) can be employed to predict the properties and biological activities of novel this compound derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics. acs.orgrsc.org For instance, ML models can be trained to predict the fluorination strength of reagents or to navigate complex reaction spaces to identify optimal synthetic conditions. acs.orgrsc.orgucla.edu This data-driven approach can significantly accelerate the design-build-test-learn cycle, leading to the rapid identification of new drug candidates or materials with enhanced performance.

Exploration in Supramolecular Assemblies and Nanoscale Systems

The unique structural and electronic features of this compound make it an attractive building block for the construction of supramolecular assemblies and nanoscale materials. nih.govresearchgate.net The introduction of fluorine can significantly influence the self-assembly behavior of molecules, leading to the formation of novel and robust architectures. nih.govresearchgate.net Future research could explore the incorporation of this compound into liquid crystals, polymers, or metal-organic frameworks (MOFs). The trifluoromethyl group can impart specific properties, such as enhanced thermal stability or unique photophysical characteristics, to these materials. The study of interactions involving fluorinated groups is crucial for understanding and designing these complex systems. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dibenzyl-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, zinc cyanide and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide (DMF) under nitrogen at 80°C for 18 hours can introduce nitrile groups to aromatic amines . For dibenzylation, reductive alkylation of 3-(trifluoromethyl)aniline with benzyl halides using NaBH₄ or Pd/C hydrogenation may be employed. Optimization includes adjusting catalyst loading (e.g., 2–5 mol% Pd), solvent polarity, and reaction time. Purification via C18 reverse-phase chromatography (acetonitrile/water with formic acid) is effective for isolating polar derivatives .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of HPLC (retention time ~0.81 minutes under formic acid-modified conditions) and LCMS (m/z analysis for [M+H]⁺ ions) . Confirm regiochemistry via ¹H/¹³C NMR : the trifluoromethyl group causes distinct deshielding in aromatic protons, while dibenzyl groups show split signals at ~4.5–5.5 ppm for CH₂. FT-IR can validate NH stretches (absent in dibenzylated products) and C≡N/C-F bonds .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : High-purity crystals are obtained using mixed solvents like ethanol/water or hexane/ethyl acetate. The trifluoromethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), but gradual cooling from 60°C to RT in ethanol yields needle-like crystals. Monitor via differential scanning calorimetry (DSC) for melting points (lit. 38–42°C for analogues) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), directing electrophiles to the meta position. DFT calculations (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) reveal reduced electron density at the aromatic ring, lowering reactivity toward nitration/sulfonation. Experimental validation: compare reaction rates with non-fluorinated analogues using kinetic HPLC .

Q. What strategies resolve contradictions in spectroscopic data between computational models and experimental results?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. For NMR, simulate spectra with GIAO (Gauge-Independent Atomic Orbital) methods in solvents like CDCl₃ using CPCM solvation models. If experimental ¹³C shifts deviate >5 ppm, re-examine tautomerism or aggregation. For UV-Vis, compare TD-DFT results with experimental λmax (e.g., 265 nm for charge-transfer transitions) .

Q. How can computational modeling predict the compound’s applicability in polymer dielectrics or coordination chemistry?

- Methodological Answer : Frontier Molecular Orbital (FMO) analysis identifies electron-rich dibenzyl groups as ligand sites for metal coordination (e.g., Ni or Pd). For dielectric applications, calculate bandgap (ΔE) via DFT: wide bandgaps (>4 eV) suggest high breakdown strength. MD simulations assess flexibility in polyolefin blends by tracking rotational freedom of -CF₃ and benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.